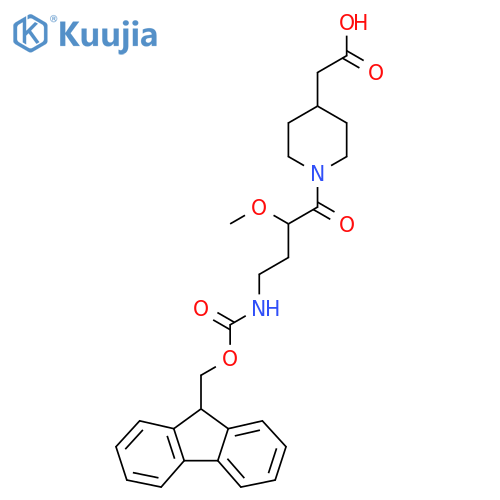

Cas no 2171926-55-7 (2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanoylpiperidin-4-yl}acetic acid)

2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanoylpiperidin-4-yl}acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanoylpiperidin-4-yl}acetic acid

- 2171926-55-7

- 2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanoyl]piperidin-4-yl}acetic acid

- EN300-1524396

-

- インチ: 1S/C27H32N2O6/c1-34-24(26(32)29-14-11-18(12-15-29)16-25(30)31)10-13-28-27(33)35-17-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-9,18,23-24H,10-17H2,1H3,(H,28,33)(H,30,31)

- InChIKey: DWNQIRQTVIQVEW-UHFFFAOYSA-N

- ほほえんだ: O(C)C(CCNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)C(N1CCC(CC(=O)O)CC1)=O

計算された属性

- せいみつぶんしりょう: 480.22603674g/mol

- どういたいしつりょう: 480.22603674g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 35

- 回転可能化学結合数: 10

- 複雑さ: 715

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 105Ų

2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanoylpiperidin-4-yl}acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1524396-2.5g |

2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanoyl]piperidin-4-yl}acetic acid |

2171926-55-7 | 2.5g |

$6602.0 | 2023-05-23 | ||

| Enamine | EN300-1524396-10.0g |

2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanoyl]piperidin-4-yl}acetic acid |

2171926-55-7 | 10g |

$14487.0 | 2023-05-23 | ||

| Enamine | EN300-1524396-1.0g |

2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanoyl]piperidin-4-yl}acetic acid |

2171926-55-7 | 1g |

$3368.0 | 2023-05-23 | ||

| Enamine | EN300-1524396-0.1g |

2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanoyl]piperidin-4-yl}acetic acid |

2171926-55-7 | 0.1g |

$2963.0 | 2023-05-23 | ||

| Enamine | EN300-1524396-2500mg |

2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanoyl]piperidin-4-yl}acetic acid |

2171926-55-7 | 2500mg |

$6602.0 | 2023-09-26 | ||

| Enamine | EN300-1524396-500mg |

2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanoyl]piperidin-4-yl}acetic acid |

2171926-55-7 | 500mg |

$3233.0 | 2023-09-26 | ||

| Enamine | EN300-1524396-5000mg |

2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanoyl]piperidin-4-yl}acetic acid |

2171926-55-7 | 5000mg |

$9769.0 | 2023-09-26 | ||

| Enamine | EN300-1524396-100mg |

2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanoyl]piperidin-4-yl}acetic acid |

2171926-55-7 | 100mg |

$2963.0 | 2023-09-26 | ||

| Enamine | EN300-1524396-5.0g |

2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanoyl]piperidin-4-yl}acetic acid |

2171926-55-7 | 5g |

$9769.0 | 2023-05-23 | ||

| Enamine | EN300-1524396-0.25g |

2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanoyl]piperidin-4-yl}acetic acid |

2171926-55-7 | 0.25g |

$3099.0 | 2023-05-23 |

2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanoylpiperidin-4-yl}acetic acid 関連文献

-

Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073

-

Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

7. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45

-

Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanoylpiperidin-4-yl}acetic acidに関する追加情報

2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanoylpiperidin-4-yl}acetic acid: A Comprehensive Overview

The compound with CAS No 2171926-55-7, known as 2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanoylpiperidin-4-yl}acetic acid, is a complex organic molecule with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and promising biological activities. Recent studies have highlighted its role in various therapeutic areas, making it a subject of interest for researchers and pharmaceutical developers.

At its core, this molecule incorporates a piperidine ring, which is a six-membered cyclic amine. The piperidine moiety is substituted at the 4-position with a butanoyl group. This butanoyl group is further modified with a methoxy substituent at the 2-position and an amino group at the 4-position. The amino group is connected to a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during solid-phase synthesis.

The Fmoc group plays a crucial role in stabilizing the molecule during synthesis and ensures the proper folding of the molecule in solution. This stabilization is essential for maintaining the bioactivity of the compound. Recent advancements in peptide synthesis have enabled researchers to incorporate such protecting groups more efficiently, leading to higher yields and purer products.

The acetic acid moiety at the end of the molecule contributes to its solubility and bioavailability. Acetic acid derivatives are often used in drug design due to their ability to enhance the pharmacokinetic properties of molecules. In this case, the acetic acid group may also participate in hydrogen bonding interactions, which are critical for the compound's binding affinity to target proteins.

Recent studies have explored the biological activity of this compound in various disease models. For instance, research has shown that this molecule exhibits potent anti-inflammatory properties, making it a potential candidate for treating conditions such as arthritis and inflammatory bowel disease. Additionally, preliminary data suggest that it may have anti-cancer properties, particularly in targeting specific signaling pathways involved in tumor growth and metastasis.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions. Key steps include the formation of the piperidine ring, the introduction of substituents on the butanoyl chain, and the attachment of the Fmoc group. Researchers have optimized these steps using modern synthetic techniques, such as microwave-assisted synthesis and catalytic hydrogenation, to improve efficiency and reduce waste.

In terms of applications, this compound holds promise as a lead molecule for drug discovery programs. Its unique combination of structural features makes it an attractive candidate for further exploration in preclinical studies. Ongoing research is focused on understanding its mechanism of action, optimizing its pharmacokinetic profile, and evaluating its safety profile in animal models.

Looking ahead, advancements in computational chemistry and artificial intelligence are expected to play a significant role in refining this compound's design. Machine learning algorithms can predict optimal substituents for enhancing bioactivity while minimizing off-target effects. Such innovations will undoubtedly accelerate the development of this compound into a clinically relevant therapeutic agent.

2171926-55-7 (2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanoylpiperidin-4-yl}acetic acid) 関連製品

- 1361789-89-0(2-Cyano-5-(difluoromethyl)-3-(trifluoromethoxy)pyridine)

- 66549-33-5(6-(3-methylphenyl)pyridazin-3-ol)

- 1261975-91-0(2-Cyano-4-[4-(piperidine-1-carbonyl)phenyl]phenol)

- 149732-36-5(4-iodo-1-benzothiophene-2-carboxiMidaMide hydrochloride)

- 2054-14-0(2,2-bis(4-fluorophenyl)acetaldehyde)

- 391876-30-5(N-4-bromo-3-(2-chlorobenzoyl)phenyl-4-(propan-2-yloxy)benzamide)

- 1344061-20-6(2-(1-ethyl-1H-1,2,4-triazol-5-yl)-4,5-difluoroaniline)

- 2649-64-1(Clovanediol)

- 1361919-78-9(5-Cyano-2-(difluoromethyl)-4-(trifluoromethoxy)pyridine)

- 2680850-49-9(benzyl N-(5-chloro-2-cyanophenyl)-N-(pyridin-2-yl)methylcarbamate)